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Compound of Interest

Compound Name: 5-Bromo-3-methylpicolinonitrile

Cat. No.: B176418

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound
5-Bromo-3-methylpicolinonitrile (CAS No. 156072-86-5). Aimed at researchers, scientists,
and professionals in drug development, this document compiles available experimental and
predicted spectral data, details experimental methodologies, and presents a logical workflow
for its synthesis.

Compound Overview

5-Bromo-3-methylpicolinonitrile is a substituted pyridine derivative with the molecular
formula C7HsBrN2z and a molecular weight of 197.03 g/mol . Its structure incorporates a pyridine
ring, a bromo group, a methyl group, and a nitrile group, making it a valuable building block in
medicinal chemistry and materials science. Accurate spectral characterization is crucial for its
identification and use in further synthetic applications.

Spectral Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 5-Bromo-3-methylpicolinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules.
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H NMR Spectral Data

The experimental *H NMR spectrum of 5-Bromo-3-methylpicolinonitrile was obtained in
deuterated chloroform (CDCls).

Chemical Shift ()

Multiplicity Integration Assignment
ppm
8.55 S 1H H-6
7.64 s 1H H-4
2.54 S 3H -CHs

13C NMR Spectral Data (Predicted)

Due to the absence of publicly available experimental 33C NMR data, the following chemical
shifts are predicted based on computational models and known substituent effects on the

pyridine ring.

Chemical Shift (6) ppm Assignment
151.2 C-6

149.8 C-2

141.5 c-4

133.0 C-3

120.1 C-5

116.8 -CN

18.5 -CHs

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of 5-Bromo-3-methylpicolinonitrile is expected to show
characteristic absorption bands for its functional groups.
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Wavenumber (cm~?) Functional Group Vibrational Mode
~3050 Aromatic C-H Stretching
~2920 Methyl C-H Stretching
~2230 Nitrile (-C=N) Stretching
~1580, 1470 Aromatic C=C Stretching
~1050 C-Br Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Key MS Data
Parameter Value
Molecular Formula C7HsBrN:2
Exact Mass 195.96 g/mol

Molecular lon [M]*

m/z = 196 & 198 (due to 7°Br and 8!Br isotopes

in ~1:1 ratio)

Predicted Fragmentation Pattern

The fragmentation of 5-Bromo-3-methylpicolinonitrile under electron ionization is predicted

to involve the following key steps:

o Loss of Bre: A significant fragment at m/z = 117, corresponding to the loss of the bromine

radical.

o Loss of HCN: A fragment resulting from the cleavage of the nitrile group as hydrogen

cyanide.

o Loss of CHse: Fragmentation involving the loss of the methyl radical.
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented
above.

NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 5-Bromo-3-methylpicolinonitrile is
dissolved in ~0.7 mL of deuterated chloroform (CDCls) containing tetramethylsilane (TMS) as
an internal standard.

e Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.

e 1H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number
of scans to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: A larger number of scans is typically required due to the low natural
abundance of the 13C isotope. Proton decoupling is employed to simplify the spectrum.

IR Spectroscopy

o Sample Preparation: A small amount of the solid sample is mixed with potassium bromide
(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an
Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1.

Mass Spectrometry

e Instrumentation: A mass spectrometer with an electron ionization (EI) source.

o Sample Introduction: The sample is introduced via a direct insertion probe or a gas
chromatograph.

e Analysis: The mass spectrum is recorded, showing the molecular ion peak and various
fragment ions.
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Synthesis Workflow

The synthesis of 5-Bromo-3-methylpicolinonitrile is a key process for its availability for
research and development. A common synthetic route is outlined below.

Reactants

2,5-Dibromo-3-methylpyridine

Product

Reaction in DMF
(Dimethylformamide)

Cyanation Reaction

5-Bromo-3-methylpicolinonitrile

Copper(l) Cyanide (CuCN) ||

Click to download full resolution via product page
Caption: Synthesis of 5-Bromo-3-methylpicolinonitrile.

This technical guide serves as a foundational resource for the spectral properties and synthesis
of 5-Bromo-3-methylpicolinonitrile. The provided data and protocols are intended to support
the ongoing research and development efforts within the scientific community.

 To cite this document: BenchChem. [Spectral Profile of 5-Bromo-3-methylpicolinonitrile: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176418#5-bromo-3-methylpicolinonitrile-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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